(-)-alpha-Methylnorepinephrine, also known as corbadrine or levonordefrin, is a catecholamine compound that functions primarily as a sympathomimetic agent. It is derived from the metabolism of methyldopa, a medication used to treat hypertension. As a pharmaceutical agent, it acts as a vasoconstrictor and is commonly utilized in dental procedures to enhance local anesthetic effects by reducing blood flow to the area of administration.
(-)-alpha-Methylnorepinephrine is synthesized through the metabolic conversion of methyldopa. The synthesis process involves several enzymatic reactions:
This metabolic pathway highlights the compound's role as an active metabolite in the pharmacological effects associated with methyldopa.
The molecular structure of (-)-alpha-methylnorepinephrine features a catechol group (two hydroxyl groups on adjacent carbon atoms) and a methyl group attached to the nitrogen atom. Its stereochemistry is defined as 1R,2S, which contributes to its specific biological activity .
CC(C1=CC(=C(C=C1O)O)O)NKQZKFDQXQXKZLP-UHFFFAOYSA-N(-)-alpha-Methylnorepinephrine participates in various chemical reactions typical for catecholamines:
The primary mechanism of action for (-)-alpha-methylnorepinephrine involves its interaction with adrenergic receptors:
(-)-alpha-Methylnorepinephrine has several applications in clinical settings:
(-)-alpha-Methylnorepinephrine binds α2-adrenergic receptors via conserved molecular interactions within the orthosteric pocket. Cryo-electron microscopy structures of human α2AAR complexed with related agonists reveal that the protonated amine group forms a salt bridge with Aspartate 1133.32 (Ballesteros-Weinstein numbering) and a hydrogen bond with Tyrosine 4317.43 [5]. The catechol hydroxyl groups engage Serine 2155.42 and Serine 2135.40 through hydrogen bonding, while the aromatic ring participates in π-stacking with Phenylalanine 4116.52 and Phenylalanine 3906.51 [5] [10]. The alpha-methyl group introduces steric constraints that alter ligand-receptor dynamics compared to norepinephrine, reducing conformational flexibility and enhancing receptor residency time. Mutation studies confirm that Aspartate 1133.32 and Tyrosine 4317.43 are indispensable for functional agonism, as alanine substitutions abrogate both G protein activation and β-arrestin recruitment [5].
Table 1: Key Residues for (-)-alpha-Methylnorepinephrine Binding in α2AAR
| Residue (Ballesteros-Weinstein Number) | Interaction Type | Functional Consequence of Mutation |
|---|---|---|
| Aspartate 1133.32 | Salt bridge with amine | Loss of agonist-induced signaling |
| Tyrosine 4317.43 | Hydrogen bond with amine | Impaired β-arrestin recruitment |
| Serine 2155.42 | Hydrogen bond with catechol meta-OH | Reduced ligand affinity |
| Phenylalanine 4116.52 | π-π stacking with aromatic ring | Decreased agonist potency |
(-)-alpha-Methylnorepinephrine exhibits pronounced selectivity for α2-adrenergic receptors over α1 and β subtypes, dictating its cardiovascular effects. At α2 receptors, it inhibits adenylyl cyclase via Gi/o coupling, reducing cyclic adenosine monophosphate production and suppressing norepinephrine release from presynaptic terminals [4] [6]. This contrasts with β1-adrenergic receptor agonism, which stimulates cyclic adenosine monophosphate synthesis via Gs proteins, increasing cardiac inotropy and chronotropy [6]. In vascular smooth muscle, (-)-alpha-Methylnorepinephrine’s α2 agonism induces vasoconstriction through Gq/11-mediated phospholipase C activation and inositol trisphosphate-dependent calcium release, albeit with lower efficacy than α1-selective agonists like phenylephrine [1] [5]. Computational models of β1-adrenergic signaling demonstrate that catecholamines induce transient cyclic adenosine monophosphate "overshoots" (10-fold above baseline) due to delayed feedback mechanisms, whereas α2 agonism by (-)-alpha-Methylnorepinephrine attenuates such oscillations by reducing synaptic norepinephrine [6].
Table 2: Functional Selectivity of (-)-alpha-Methylnorepinephrine in Cardiovascular Tissues
| Receptor Subtype | Primary G Protein Coupling | Downstream Signaling | Tissue Effect |
|---|---|---|---|
| α2A | Gi/o | ↓ cyclic adenosine monophosphate | Central sympatholysis |
| α2B | Gq/11 | ↑ IP3/DAG, Ca2+ release | Vasoconstriction |
| β1 | Gs | ↑ cyclic adenosine monophosphate | Positive inotropy/chronotropy |
| α1 | Gq/11 | ↑ IP3/DAG, Ca2+ release | Potent vasoconstriction |
As the active metabolite of methyldopa, (-)-alpha-Methylnorepinephrine activates myocardial α2-adrenergic receptors to trigger calcium-dependent and kinase-mediated pathways. It inhibits norepinephrine-induced apoptosis by suppressing β1-adrenergic receptor/cyclic adenosine monophosphate/protein kinase A signaling, which normally activates caspase-3 and mitochondrial permeability transition pores [3]. Concurrently, (-)-alpha-Methylnorepinephrine enhances survival pathways via endothelin-1-mediated stimulation of phosphatidylinositol 3-kinase and mitogen-activated protein kinase, culminating in upregulated B-cell lymphoma 2 expression [3]. Calcineurin activation is critical for nuclear translocation of nuclear factor of activated T-cells, which complexes with GATA zinc finger protein 4 to transcribe anti-apoptotic genes [3]. In failing myocardium, (-)-alpha-Methylnorepinephrine counteracts pathological cyclic adenosine monophosphate surges by reducing synaptic norepinephrine release via presynaptic α2 receptors, indirectly normalizing calcium-calmodulin kinase II activity and ryanodine receptor phosphorylation [2] [6]. Mathematical modeling of β-adrenergic signaling confirms that α2 agonists reduce both the amplitude and duration of cyclic adenosine monophosphate transients by 60–80% during sympathetic stimulation [6].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7